molecular formula C22H18FN5O3S B2383582 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide CAS No. 1207050-41-6

4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide

Cat. No.: B2383582
CAS No.: 1207050-41-6
M. Wt: 451.48
InChI Key: DUXCUZPZNZPTOE-UHFFFAOYSA-N
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Description

4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores—a 1,2,4-oxadiazole and a 2-aminothiazole—linked by a propionamide spacer, making it a valuable scaffold for developing novel therapeutic agents . The 1,2,4-oxadiazole ring is a well-established bioisostere for esters and amides, known to enhance metabolic stability and improve the pharmacokinetic profile of lead compounds . This scaffold is present in several biologically active molecules and is associated with a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects . The 2-aminothiazole moiety is another prominent structure in medicinal chemistry, frequently found in compounds with diverse pharmacological applications, such as enzyme inhibition (e.g., urease, α-glucosidase) and anti-inflammatory activity . The integration of these rings, along with the 4-fluorobenzamide group, suggests potential for multi-target engagement and provides a versatile chemical entity for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key intermediate or a building block in the synthesis of more complex molecules, or as a core structure for screening against various biological targets, particularly in the areas of infectious diseases, oncology, and immunology . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-fluoro-N-[4-[3-oxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]propyl]-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN5O3S/c23-16-8-6-15(7-9-16)21(30)27-22-25-17(13-32-22)10-11-18(29)24-12-19-26-20(28-31-19)14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,24,29)(H,25,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXCUZPZNZPTOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-fluoro-N-(4-(3-oxo-3-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)propyl)thiazol-2-yl)benzamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C26H24FN5O3C_{26}H_{24}FN_{5}O_{3}, with a molecular weight of approximately 417.47 g/mol. The structure features a fluorinated benzamide core linked to a thiazole and an oxadiazole moiety, which may contribute to its biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, studies indicate that oxadiazole derivatives can inhibit carboxylesterase Notum, which plays a role in the Wnt signaling pathway .
  • Receptor Binding : The presence of the fluorine atom enhances the binding affinity of the compound to various receptors, potentially increasing its efficacy as a therapeutic agent.
  • Cytotoxicity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating its potential as an anti-cancer agent.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds and derivatives:

In Vitro Studies

  • Anticancer Activity : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). For example, derivatives with oxadiazole rings showed IC50 values ranging from 10 to 30 µM against these cell lines .
  • Enzyme Inhibition : Molecular docking studies revealed that fluorinated compounds interact favorably with active sites of enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), suggesting anti-inflammatory properties .

Case Studies

  • Case Study on Notum Inhibition : A study focused on the inhibition of Notum by oxadiazole derivatives showed promising results in reducing Wnt signaling activity in cellular models, which could be beneficial in developing treatments for cancers where Wnt signaling is aberrant .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of various oxadiazole derivatives against different cancer cell lines. Compounds similar to 4-fluoro-N-(4-(3-oxo...) exhibited varying degrees of cytotoxicity, with some demonstrating selectivity towards cancer cells over normal cells .

Summary of Findings

Property Observation
Molecular FormulaC26H24FN5O3
Molecular Weight417.47 g/mol
Enzyme InhibitionSignificant inhibition of Notum
CytotoxicityIC50 values between 10 - 30 µM in cancer cells
Potential ApplicationsCancer therapy, anti-inflammatory agents

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole and Benzamide Moieties

  • Compound 4d (): 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide Key Differences: Replaces fluorine with chlorine and introduces morpholinomethyl/pyridinyl groups. Impact: Chlorine increases lipophilicity compared to fluorine, while the pyridinyl group may enhance π-π stacking. NMR data (1H: δ 7.8–8.2 ppm for pyridine protons; 13C: δ 165 ppm for benzamide C=O) aligns with the target compound’s spectral profile but lacks oxadiazole vibrations (~1247–1255 cm⁻¹ in IR) .
  • Compound 4h (): N-(5-((Dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide Key Differences: Substitutes benzamide with isonicotinamide and includes a dimethylaminomethyl group. HRMS data (m/z 412.12 [M+H]⁺) contrasts with the target compound’s expected higher molecular weight due to the oxadiazole chain .

Oxadiazole-Containing Derivatives

  • DS-8500a (): 4-(5-{(1R)-1-[4-(Cyclopropylcarbonyl)phenoxy]propyl}-1,2,4-oxadiazol-3-yl)-2-fluoro-N-[(2R)-1-hydroxypropan-2-yl]benzamide Key Differences: Features a cyclopropylcarbonylphenoxy group and a hydroxypropan-2-yl substituent. Impact: The chiral centers and hydroxyl group improve aqueous solubility. The oxadiazole’s 3-phenyl substitution (target compound) vs. 5-substitution (DS-8500a) may influence metabolic stability .
  • Patent Compound (): N-[2-[ethyl(3-methylphenyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]benzamide Key Differences: Uses a thioether linkage instead of an amino-propyl chain and incorporates a 3-methyloxadiazole. Impact: The thioether may reduce oxidative stability compared to the target’s amine linkage. IR data would lack N-H stretches (~3278–3414 cm⁻¹) present in the target compound .

Fluorinated Analogues

  • 863594-60-9 () : 2-Fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
    • Key Differences : Replaces benzamide with benzenesulfonamide and integrates a thiazolopyridine ring.
    • Impact : Sulfonamide groups enhance acidity (pKa ~10) compared to benzamides (pKa ~15), affecting solubility and protein binding .

Key Insights from Structural Variations

  • Fluorine vs. Chlorine : Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to chlorine’s steric bulk .
  • Linker Chemistry: Amino-propyl chains (target) may offer greater conformational flexibility vs. rigid thioethers or sulfonamides .

Preparation Methods

Amidoxime Preparation

Benzonitrile derivatives are treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 12 hours to yield amidoximes. For example, 3-phenylbenzonitrile reacts with hydroxylamine to form 3-phenylbenzamidoxime.

Cyclization to 1,2,4-Oxadiazole

The amidoxime is cyclized with a carboxylic acid chloride, such as chloroacetyl chloride, in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C. This yields 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole, which is subsequently aminated with aqueous ammonia or methylamine to produce 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine.

Table 1: Representative Oxadiazole Synthesis Conditions

Step Reagents/Conditions Yield (%) Source
Amidoxime Formation NH2OH·HCl, EtOH/H2O, 80°C, 12 h 85–90
Cyclization ClCH2COCl, Et3N, CH2Cl2, 0–5°C, 3 h 75–80
Amination NH3 (aq), RT, 6 h 65–70

Synthesis of the Thiazole Intermediate

The 2-aminothiazole ring is constructed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioureas.

Preparation of 4-(3-Oxopropyl)thiazol-2-amine

A propyl ketone linker is introduced by reacting 3-chloropropiophenone with thiourea in ethanol under reflux. The resulting 4-(3-oxopropyl)thiazol-2-amine is isolated via crystallization.

Table 2: Thiazole Ring Formation Parameters

Reactants Conditions Yield (%) Source
3-Chloropropiophenone + Thiourea EtOH, reflux, 8 h 70–75

Coupling of Oxadiazolemethylamine to Thiazole Ketone

The ketone group in 4-(3-oxopropyl)thiazol-2-amine undergoes reductive amination with 3-phenyl-1,2,4-oxadiazol-5-ylmethylamine. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 (acetic acid buffer) facilitates this step, yielding 4-(3-((3-phenyl-1,2,4-oxadiazol-5-yl)methylamino)propyl)thiazol-2-amine.

Table 3: Reductive Amination Conditions

Reagent Solvent pH Time (h) Yield (%) Source
NaBH3CN MeOH 5–6 24 60–65

Formation of the 4-Fluorobenzamide Group

The final amidation involves reacting 4-fluorobenzoyl chloride with the primary amine on the thiazole ring. The reaction is conducted in dry dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound.

Table 4: Amidation Reaction Parameters

Acylating Agent Base Solvent Time (h) Yield (%) Source
4-Fluorobenzoyl chloride DIPEA CH2Cl2 4 80–85

Optimization and Characterization

Purification Techniques

Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are employed to achieve >95% purity. NMR (1H, 13C) and LC-MS confirm structural integrity.

Challenges and Mitigation

  • Oxadiazole Stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Neutral pH and anhydrous solvents are maintained during synthesis.
  • Ketone Reactivity : The propyl ketone intermediate may undergo undesired aldol condensation. Low temperatures (0–5°C) and controlled reaction times minimize side reactions.

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Cyclocondensation of thiourea derivatives with α-haloketones under acidic/basic conditions (e.g., HCl/EtOH) .

Oxadiazole coupling : Reaction of the thiazole intermediate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde via reductive amination .

Benzamide conjugation : Coupling the propylamino-thiazole intermediate with 4-fluorobenzoic acid using EDCI/HOBt in DMF .

Q. Optimization strategies :

  • Use HPLC or TLC to monitor reaction progress .
  • Adjust solvent polarity (e.g., DCM for coupling steps) and temperature (room temperature vs. reflux) .
  • Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .

Table 1 : Example yields from analogous syntheses

StepYield RangeKey ConditionsReference
Thiazole formation75–95%EtOH, HCl, 60°C
Oxadiazole coupling60–80%NaBH(OAc)₃, DCM
Benzamide conjugation70–85%EDCI/HOBt, DMF, RT

Q. What spectroscopic and chromatographic methods are used to confirm the compound’s structure and purity?

  • NMR spectroscopy :
    • ¹H NMR : Identify protons on the fluorophenyl (δ 7.2–7.8 ppm), thiazole (δ 6.8–7.1 ppm), and oxadiazole (δ 8.1–8.3 ppm) moieties .
    • ¹³C NMR : Confirm carbonyl groups (e.g., benzamide C=O at δ 165–170 ppm) .
  • FT-IR : Detect C=O stretches (~1680 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water gradient .
  • X-ray crystallography : Resolve crystal structure for unambiguous confirmation (e.g., analogs in ).

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

  • Enzyme inhibition : Test against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

  • Modify substituents :
    • Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance target binding .
    • Vary the oxadiazole’s phenyl ring with heteroaromatic groups (e.g., pyridine) to improve solubility .
  • Evaluate analogs : Compare bioactivity of derivatives (e.g., thiazole vs. imidazole cores) .

Table 2 : SAR trends in analogs (hypothetical data)

ModificationBioactivity ChangeReference
4-Fluorophenyl → 4-NO₂↑ Kinase inhibition
Oxadiazole → 1,3,4-thiadiazole↓ Cytotoxicity

Q. How can contradictory biological data (e.g., varying IC₅₀ values across studies) be resolved?

  • Control for assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤1%) .
  • Validate target engagement : Use SPR (surface plasmon resonance) to measure binding affinity .
  • Cross-validate with computational models : Molecular docking (e.g., AutoDock Vina) to predict binding poses and explain discrepancies .

Q. What computational methods are suitable for predicting its pharmacokinetic properties?

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 interactions .
  • Molecular dynamics simulations : Analyze stability of ligand-target complexes (e.g., GROMACS) .
  • Density functional theory (DFT) : Calculate electrostatic potential maps for reactivity insights .

Q. How can synthetic byproducts or degradation products be characterized?

  • LC-MS/MS : Identify impurities using high-resolution mass spectrometry .
  • Stability studies : Expose the compound to heat, light, and humidity, then compare HPLC profiles .
  • Isolate byproducts : Use preparative TLC and characterize via NMR .

Q. What strategies improve solubility and bioavailability without compromising activity?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) on the benzamide .
  • Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
  • Co-crystallization : Use co-formers (e.g., succinic acid) to enhance dissolution rate .

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